molecular formula C17H30O2 B3169814 16-Heptadecynoic acid CAS No. 93813-16-2

16-Heptadecynoic acid

Cat. No.: B3169814
CAS No.: 93813-16-2
M. Wt: 266.4 g/mol
InChI Key: RNSFDLGSPZXGGP-UHFFFAOYSA-N
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Description

16-Heptadecynoic acid is a long-chain fatty acid with the molecular formula C17H30O2. It is characterized by the presence of a triple bond between the sixteenth and seventeenth carbon atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Heptadecynoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of terminal alkynes with long-chain alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to minimize side reactions and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 16-Heptadecynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

16-Heptadecynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Heptadecynoic acid involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can integrate into lipid membranes, affecting membrane fluidity and function. It may also act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Heptadec-14-ynoic acid
  • Heptadec-16-ynoic acid

Comparison: 16-Heptadecynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity and biological activity. Compared to other long-chain fatty acids, it has a higher propensity for undergoing oxidation and reduction reactions, making it a valuable compound in synthetic chemistry and biochemical research .

Properties

IUPAC Name

heptadec-16-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h1H,3-16H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSFDLGSPZXGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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